molecular formula C14H8F4N2 B13669049 2-(3-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

2-(3-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B13669049
M. Wt: 280.22 g/mol
InChI Key: LAQAQAPPXCDLQE-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a fluorophenyl group at the 2-position and a trifluoromethyl group at the 6-position of the imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through several synthetic routes. One common method involves the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile. This reaction utilizes 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor of trifluoroacetonitrile, and the reaction exhibits a broad substrate scope of pyridinium ylides .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microchannel reactors has been explored to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: The fluorophenyl and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. For example, the use of copper catalysts in oxidative conditions can facilitate the formylation of the compound .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, the formylation reaction can yield 3-formyl imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, as a covalent inhibitor, the compound can form covalent bonds with target proteins, leading to the inhibition of their activity. This mechanism has been demonstrated in the development of KRAS G12C inhibitors, where the compound binds to the active site of the protein and disrupts its function .

Comparison with Similar Compounds

2-(3-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H8F4N2

Molecular Weight

280.22 g/mol

IUPAC Name

2-(3-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H8F4N2/c15-11-3-1-2-9(6-11)12-8-20-7-10(14(16,17)18)4-5-13(20)19-12/h1-8H

InChI Key

LAQAQAPPXCDLQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN3C=C(C=CC3=N2)C(F)(F)F

Origin of Product

United States

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